1,4-Difluoro-9h-fluoren-9-one
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Overview
Description
1,4-Difluoro-9h-fluoren-9-one is a fluorinated derivative of fluorenone, a compound known for its unique structural and electronic properties. The presence of fluorine atoms in the fluorenone structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-9h-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like column chromatography or recrystallization is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to fluorenol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of fluorenone derivatives with additional functional groups.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenone derivatives with various functional groups.
Scientific Research Applications
1,4-Difluoro-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-9h-fluoren-9-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its ability to participate in electron transfer reactions. This property is particularly useful in applications like organic electronics and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Difluoro-9h-fluoren-9-one
- 2,7-Dibromo-1,8-difluoro-9h-fluoren-9-one
- 3,14-Dibromo-4,13-difluorodibenzo[g,p]chrysene
Comparison
1,4-Difluoro-9h-fluoren-9-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and stability compared to other fluorinated fluorenones. For instance, 1,8-Difluoro-9h-fluoren-9-one has fluorine atoms at different positions, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
17532-94-4 |
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Molecular Formula |
C13H6F2O |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13(12)16/h1-6H |
InChI Key |
OVPZENZRSOPWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)F)F |
Origin of Product |
United States |
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